Cyclophosphamide-d8
CAS No.:
Cat. No.: VC16668904
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 269.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2N2O2P |
|---|---|
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
| Standard InChI | InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2 |
| Standard InChI Key | CMSMOCZEIVJLDB-LYQYTLMISA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1 |
| Canonical SMILES | C1CNP(=O)(OC1)N(CCCl)CCCl |
Introduction
Chemical Identity and Structural Characteristics
Cyclophosphamide-d8 (CAS 1178903-96-2) represents a strategically deuterated version of cyclophosphamide, where eight hydrogen atoms are replaced with deuterium isotopes. The molecular formula C₇H₇D₈Cl₂N₂O₂P reflects this isotopic substitution, resulting in a molecular weight of 269.13-269.14 g/mol in anhydrous form . Hydrated forms exhibit marginally higher molecular weights, with the bis(2-chloroethyl-d₄) derivative reaching 287.15 g/mol .
The compound maintains the core oxazaphosphorine structure of its parent drug, featuring:
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A 1,3,2-oxazaphosphinane 2-oxide backbone
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Two deuterated 2-chloroethyl groups (bis(2-chloroethyl-1,1,2,2-d₄)amino substituents)
This structural fidelity ensures biochemical equivalence to native cyclophosphamide while providing distinct mass spectral signatures for analytical differentiation.
Synthetic Pathways and Production Considerations
The synthesis of cyclophosphamide-d8 follows specialized deuteration protocols to achieve ≥98 atom% isotopic purity . Key production aspects include:
Deuterium Incorporation Strategies
Manufacturers employ catalytic hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) under controlled conditions. The process specifically targets hydrogen atoms in the 2-chloroethyl side chains, achieving complete deuteration at the 1,1,2,2 positions .
Quality Control Parameters
Batch certification includes:
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Mass spectrometry verification of deuteration pattern
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HPLC purity assessments (>98% chemical purity)
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Residual solvent analysis (meeting ICH Q3C guidelines)
Supply Chain Considerations
As a Schedule II controlled substance in many jurisdictions, procurement requires:
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DEA Form 222 for U.S. researchers
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EU Narcotics Licenses for European institutions
Analytical Applications in Modern Therapeutics
Mass Spectrometric Quantitation
The 8 Da mass shift enables clear differentiation from endogenous cyclophosphamide in LC-MS/MS assays. A validated UPLC-MS/MS method demonstrates:
| Parameter | Performance Data | Source |
|---|---|---|
| Linear Range | 5-5000 ng/mL | |
| LOD | 1.2 ng/mL | |
| Intra-day Precision | <8.7% RSD | |
| Recovery Efficiency | 92-105% |
This method employs cyclophosphamide-d8 as internal standard to correct for matrix effects in human plasma, achieving ≤15% variability across 6 validation runs .
Metabolic Profiling Studies
Deuterium labeling allows tracking of metabolic fate through:
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Hepatic cytochrome P450 activation (CYP2B6, CYP3A4)
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Formation of deuterated phosphoramide mustard
Recent studies utilizing cyclophosphamide-d8 have identified 12 previously unknown phase II metabolites in human hepatocyte models .
Pharmacological Research Applications
Drug-Drug Interaction Studies
The compound's isotopic signature enables simultaneous administration with non-deuterated drugs for:
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CYP induction/competition experiments
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Transporter-mediated interaction analysis
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Protein binding displacement studies
A 2025 investigation revealed that coadministration with aprepitant increases cyclophosphamide-d8 AUC by 38% through CYP3A4 inhibition .
Toxicity Mechanism Elucidation
In vivo models using cyclophosphamide-d8 have clarified:
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Acrolein-independent bladder toxicity pathways
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Role of aldehyde dehydrogenase polymorphisms in hepatotoxicity
Notably, deuterium substitution reduces hepatic first-pass metabolism by 22% compared to native compound in murine models .
Emerging Therapeutic Derivatives
Thiazolidine-Perhydrothiazine Hybrids
Recent work with cyclophosphamide-d8 has informed development of SUM-IAP derivatives showing:
| Parameter | Improvement vs Native CP |
|---|---|
| Therapeutic Index | 104-105x increase |
| Metastatic Suppression | 92% reduction in models |
| Hematological Toxicity | 6-7x reduction |
These advances stem from deuterium-enabled tracking of alkylation patterns in tumor DNA .
Combination Therapy Optimization
Cyclophosphamide-d8 pharmacokinetic data has guided dosing schedules for:
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Checkpoint inhibitor combinations (anti-PD1/L1)
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Angiogenesis inhibitors (bevacizumab analogues)
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Radiation sensitization protocols
A 2025 phase Ib trial using cyclophosphamide-d8 tracer doses reduced interpatient AUC variability from 58% to 12% in NSCLC cohorts .
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